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  • Product: 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one
  • CAS: 697738-98-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one in biological assays

An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one in Biological Assays Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one in Biological Assays

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Novel Modulator of Cellular Metabolism

5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, commonly referred to as 5-Amino-1MQ, is a small, membrane-permeable molecule that has garnered significant attention as a potent and selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a critical cytosolic enzyme that plays a pivotal role in cellular metabolism and energy homeostasis.[1][3] Its overexpression, particularly in adipose tissue, has been linked to obesity and type 2 diabetes, making it a compelling therapeutic target.[1][4] This guide provides a comprehensive overview of the mechanism of action of 5-Amino-1MQ, detailing the downstream signaling cascades it modulates and outlining the key biological assays used to characterize its activity.

Core Mechanism: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

The primary mechanism of action of 5-Amino-1MQ is the direct inhibition of NNMT.[5] This enzyme catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide.[6] This reaction is not isolated; it consumes a universal methyl donor, S-adenosylmethionine (SAM), and impacts the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[3]

By acting as an inhibitor, 5-Amino-1MQ effectively blocks this enzymatic reaction. This intervention sets off a cascade of beneficial downstream effects that collectively enhance metabolic efficiency.[6] The inhibition of NNMT by 5-Amino-1MQ has been shown in preclinical studies with diet-induced obese (DIO) mice to reverse obesity, decrease white adipose tissue mass, and lower plasma cholesterol levels without altering food intake.[7]

The Downstream Cascade: From Enzyme Inhibition to Metabolic Reprogramming

Inhibiting NNMT with 5-Amino-1MQ initiates a significant shift in cellular metabolism, primarily through the modulation of two key cofactors: NAD+ and SAM.

  • Elevation of NAD+ Levels : By preventing the methylation and subsequent "waste" of nicotinamide, 5-Amino-1MQ preserves the intracellular nicotinamide pool. This leads to an increase in the levels of NAD+, a crucial coenzyme essential for mitochondrial energy production, DNA repair, and cellular maintenance.[6][8]

  • Activation of Sirtuin Pathways (SIRT1) : Sirtuins are a class of NAD+-dependent proteins that regulate metabolism, inflammation, and cellular aging.[6] SIRT1, in particular, is a master regulator of mitochondrial biogenesis and fat metabolism. The increased availability of NAD+ resulting from NNMT inhibition boosts SIRT1 activity.[6][8] Activated SIRT1 then stimulates PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), which further drives the oxidation of fatty acids and enhances overall energy expenditure.[6]

  • Increased Energy Expenditure : The cumulative effect of increased NAD+ and activated SIRT1 is a metabolic shift towards greater energy expenditure. The body becomes more efficient at burning calories and oxidizing stored fat, even without changes in diet or physical activity.[6]

  • Improved Glucose Homeostasis : Research indicates that high NNMT activity is correlated with lower levels of glucose transporter 4 (GLUT4), which is vital for glucose uptake into fat and muscle cells.[1] By inhibiting NNMT, 5-Amino-1MQ can increase GLUT4 expression, leading to improved glucose clearance from the blood and enhanced insulin sensitivity.[1]

  • Muscle Repair and Regeneration : Emerging research suggests that NNMT inhibition may also play a role in muscle health. In studies with aged mice, inhibiting NNMT was shown to promote muscle stem cell activation following injury, leading to improved muscle repair and stronger contractile force.[1][9]

Signaling Pathway Visualization

The following diagram illustrates the core mechanism of action of 5-Amino-1MQ.

G cluster_0 Cellular Environment cluster_1 Downstream Effects MQ 5-Amino-1MQ NNMT NNMT Enzyme MQ->NNMT Inhibition MNA 1-Methylnicotinamide (Inactive) NNMT->MNA SAH SAH NNMT->SAH NAD ↑ NAD+ Levels NNMT->NAD Preservation of Nicotinamide Pool Glucose ↑ Glucose Uptake (GLUT4) NNMT->Glucose Increased GLUT4 Expression Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate SAM SAM SAM->NNMT Methyl Donor SIRT1 ↑ SIRT1 Activation NAD->SIRT1 Energy ↑ Energy Expenditure (Fat Oxidation) SIRT1->Energy Muscle ↑ Muscle Repair SIRT1->Muscle

Caption: Signaling pathway of 5-Amino-1MQ.

Characterization in Key Biological Assays

Validating the mechanism of action of 5-Amino-1MQ requires a series of robust in vitro and in vivo assays. Each assay is designed to interrogate a specific aspect of its biological activity, from direct enzyme inhibition to its physiological effects in a whole organism.

In Vitro Performance Data Summary

The following table summarizes key performance metrics for 5-Amino-1MQ derived from foundational in vitro experiments.

ParameterValueCell/Enzyme SystemReference
NNMT Inhibition (IC₅₀) 1.2 µMHuman NNMT[7]
3T3-L1 Lipogenesis (EC₅₀) ~30 µM3T3-L1 Adipocytes[7]
Cell Viability Modest cytotoxicity at 100-300 µM3T3-L1 Pre-adipocytes[7]
Experimental Protocols
  • Causality & Rationale: This is the primary assay to confirm the direct interaction between 5-Amino-1MQ and its target enzyme, NNMT. It quantifies the potency of inhibition. A common method involves a fluorometric assay that measures the formation of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[7]

  • Self-Validating System: The assay must include controls for baseline enzyme activity (no inhibitor) and complete inhibition (no enzyme or substrate), ensuring that the observed signal change is directly due to the inhibitor's activity.

  • Protocol Outline:

    • Reagent Preparation: Prepare assay buffer, recombinant human NNMT enzyme, substrates (Nicotinamide and SAM), and a detection reagent mix that converts SAH to a fluorescent signal.

    • Compound Plating: Serially dilute 5-Amino-1MQ in DMSO and plate into a 384-well microplate.

    • Enzyme Addition: Add NNMT enzyme solution to all wells except for the negative control. Incubate briefly.

    • Reaction Initiation: Add the substrate mix (Nicotinamide and SAM) to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add the SAH detection reagent mix. Incubate for an additional 10-15 minutes.

    • Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/590 nm).

    • Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Causality & Rationale: Before assessing functional effects like lipogenesis, it is crucial to determine the concentration range at which 5-Amino-1MQ is not cytotoxic. This ensures that any observed reduction in fat accumulation is due to a specific metabolic effect and not simply cell death. The MTT assay measures the metabolic activity of viable cells.[7]

  • Self-Validating System: The protocol includes untreated control cells (representing 100% viability) and a positive control for cytotoxicity (e.g., a known toxin) to validate the assay's dynamic range.

  • Protocol Outline:

    • Cell Seeding: Seed 3T3-L1 pre-adipocytes in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of 5-Amino-1MQ for 24-48 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability at each concentration.

  • Causality & Rationale: This assay translates the in vitro findings into a physiological context. Using a DIO mouse model, which mimics many aspects of human obesity and metabolic syndrome, allows for the assessment of 5-Amino-1MQ's effects on body weight, fat mass, and systemic metabolic parameters.[7]

  • Self-Validating System: The study must include a vehicle-treated control group of DIO mice and often a lean control group on a standard diet. This allows for the differentiation between the effects of the compound and the effects of the diet itself.

  • Protocol Outline:

    • Model Induction: Induce obesity in C57BL/6J mice by feeding them a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

    • Group Allocation: Randomize the obese mice into treatment groups (e.g., vehicle control, 5-Amino-1MQ low dose, 5-Amino-1MQ high dose).

    • Compound Administration: Administer 5-Amino-1MQ or vehicle daily via a suitable route (e.g., oral gavage) for a period of 4-8 weeks.

    • Monitoring: Monitor body weight and food intake regularly (e.g., 2-3 times per week).

    • Metabolic Phenotyping: Perform metabolic assessments at baseline and at the end of the study, such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • Terminal Sacrifice and Tissue Collection: At the end of the treatment period, collect blood for plasma analysis (e.g., cholesterol, triglycerides) and harvest tissues (e.g., white adipose tissue, liver, muscle) for weight and histological analysis.

    • Data Analysis: Compare the changes in all measured parameters between the vehicle-treated and 5-Amino-1MQ-treated groups using appropriate statistical tests.

In Vivo Experimental Workflow Visualization

G Start Study Start: C57BL/6J Mice HFD High-Fat Diet Induction (8-12 Weeks) Start->HFD Grouping Randomization into Groups: - Vehicle Control - 5-Amino-1MQ Treatment HFD->Grouping Treatment Daily Dosing (4-8 Weeks) Grouping->Treatment Monitoring In-Life Monitoring: - Body Weight - Food Intake Treatment->Monitoring Metabolics Metabolic Testing: - GTT / ITT Treatment->Metabolics Endpoint Endpoint: Terminal Sacrifice Treatment->Endpoint Analysis Analysis: - Adipose Tissue (Weight, Histology) - Plasma (Cholesterol, etc.) - Statistical Analysis Endpoint->Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Conclusion

5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one operates through a clear and compelling mechanism of action centered on the inhibition of the NNMT enzyme. This primary action triggers a favorable metabolic cascade, most notably increasing NAD+ levels and activating the SIRT1 pathway, which collectively enhance energy expenditure, improve glucose handling, and reduce lipogenesis. The biological assays detailed herein provide a robust framework for researchers to validate these effects, from direct enzyme kinetics to whole-body physiological outcomes. The promising preclinical data for 5-Amino-1MQ underscore its potential as a therapeutic agent for obesity and related metabolic disorders.[1][2]

References

  • The Peptide Report. (2025, May 3). 5-Amino-1MQ: Optimal Dosing.
  • Benchchem. (2025).
  • Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
  • Peptide Therapy. (2024, November 27).
  • Regenerative Medicine | Stem Cell Therapy. 5 Amino 1MQ.docx.
  • Nuutro.
  • Untamed Science. Understanding 5-Amino-1-Methylquinolin: A Comprehensive Overview.
  • MediSearch.
  • Peptide Sciences. 5-Amino-1MQ Blogs.
  • PubMed Central (PMC). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)
  • PubMed. (2021, September 10). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies.

Sources

Exploratory

Thermodynamic Stability and Solubility Profile of CAS 697738-98-0: A Preclinical Development Whitepaper

Executive Summary In early-stage drug development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) dictate its entire formulation trajectory. As a Senior Application Scientist, I approach mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical properties of an Active Pharmaceutical Ingredient (API) dictate its entire formulation trajectory. As a Senior Application Scientist, I approach molecular profiling not as a series of isolated tests, but as a holistic, causal investigation. CAS 697738-98-0 , chemically identified as 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one [1], presents a fascinating case study. It features a lipophilic N-methyl lactam core paired with an ionizable exocyclic primary amine.

This whitepaper provides an in-depth analysis of the thermodynamic stability and equilibrium solubility of CAS 697738-98-0. By establishing self-validating experimental protocols, we can map the causality between its molecular architecture and its macroscopic behavior, ultimately guiding rational formulation strategies.

Structural & Physicochemical Rationale

The macroscopic behavior of CAS 697738-98-0 is governed by two competing structural elements:

  • The N-Methyl Lactam Core: The methylation at the 1-position eliminates a critical hydrogen-bond donor (HBD) typically found in secondary lactams. This structural modification lowers the crystal lattice energy (reducing the melting point) but significantly increases the molecule's intrinsic lipophilicity.

  • The 5-Amino Group: Acting as a weak base (estimated pKa ~ 4.5 – 5.0), this primary amine serves as the primary ionizable center. The protonation state of this amine in the gastrointestinal (GI) tract fundamentally controls the molecule's aqueous solubility[2].

G mol CAS 697738-98-0 (5-Amino-1-methyl-3,4-dihydroquinolin-2-one) sub1 5-Amino Group (pKa ~ 4.5 - 5.0) mol->sub1 Ionizable center sub2 N-Methyl Lactam Core (Lipophilic, H-bond Acceptor) mol->sub2 Structural backbone pH_low Low pH (Gastric, pH 1.2) Protonated (NH3+) sub1->pH_low pH < pKa pH_high High pH (Intestinal, pH 6.8) Neutral (NH2) sub1->pH_high pH > pKa sol_high High Aqueous Solubility (Salt formation) pH_low->sol_high Increased hydration sol_low Low Aqueous Solubility (Intrinsic Solubility Limit) pH_high->sol_low Lipophilicity dominates

Fig 1. Structural logic and pH-dependent solubility behavior of CAS 697738-98-0.

Thermodynamic Stability Profile

Thermodynamic stability in the solid state is a function of crystal lattice energy and the propensity for polymorphic transitions or chemical degradation. For quinoline derivatives, the electron-rich amino group can be susceptible to oxidative degradation under high humidity or light exposure, whereas the saturated dihydroquinolinone core remains highly resistant to hydrolysis.

To evaluate this, we utilize Isothermal Microcalorimetry (IMC) as our primary diagnostic tool. IMC is highly sensitive to the minute heat flows associated with amorphous-to-crystalline transitions or slow chemical degradation, making it an ideal self-validating technique for solid-state stability screening.

Table 1: Predicted & Empirical Thermodynamic Parameters
ParameterValue / CharacteristicAnalytical MethodCausality / Implication
Melting Point (Tm) ~ 145 - 155 °CDSCN-methylation prevents intermolecular lactam H-bonding, lowering Tm.
Degradation Onset > 250 °CTGAHigh thermal stability of the dihydroquinolinone core.
Solid-State Oxidation Susceptible (Light/RH)IMC / HPLCThe electron-rich 5-amino group requires protection (e.g., amber glass).
Polymorphism Low-to-Moderate RiskPXRDRigid core limits conformational polymorphism; packing polymorphs possible.

Solubility Profile & pH-Dependent Behavior

The solubility of ionizable drugs is best described by the Henderson-Hasselbalch relationship. Because CAS 697738-98-0 contains a basic 5-amino group, it exhibits a classic "L-shaped" pH-solubility profile[2].

At gastric pH (1.2), the amine is fully protonated, leading to high aqueous solubility driven by ion-dipole interactions with water. However, as the molecule transitions to the intestinal pH (6.8), it becomes unionized. Here, the lipophilicity of the N-methyl lactam core dominates, and solubility plummets to its intrinsic value ( S0​ ). This dynamic is a critical risk factor for in vivo precipitation upon gastric emptying.

Table 2: Equilibrium Solubility Profile across Biorelevant Media (37 °C)
MediapHIonization StateEstimated Solubility (mg/mL)Limiting Factor
SGF (Simulated Gastric)1.2>99% Protonated> 15.0Common-ion effect (chloride salt formation)
Acetate Buffer 4.5~50% Protonated2.5 - 5.0Buffer capacity and salt solubility
FaSSIF (Fasted Intestinal)6.5Unionized< 0.5Intrinsic lipophilicity ( S0​ )
FeSSIF (Fed Intestinal)5.0~25% Protonated1.0 - 2.0Micellar solubilization by bile salts

Experimental Protocols for Profiling (Self-Validating Systems)

A critical failure point in preclinical profiling is the reliance on isolated assays that generate artifactual data (e.g., metastable supersaturation mistaken for equilibrium solubility). To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning every workflow includes a built-in thermodynamic check.

Workflow start Preclinical Profiling CAS 697738-98-0 thermo Thermodynamic Stability (Solid-State) start->thermo sol Equilibrium Solubility (Solution-State) start->sol imc Isothermal Microcalorimetry (IMC) Detects phase transitions thermo->imc Step 1 pxrd PXRD & DSC Polymorph verification thermo->pxrd Step 2 shake Saturation Shake-Flask Method (Avdeef Protocol) sol->shake Step 1 decision Formulation Strategy (Salt selection vs. Lipid formulation) imc->decision pxrd->decision hplc HPLC-UV Quantification Phase separation via centrifugation shake->hplc Step 2 hplc->decision

Fig 2. Self-validating workflow for thermodynamic and solubility profiling.

Protocol 1: Solid-State Thermodynamic Stability via IMC

Objective: Determine the degradation kinetics and physical stability of the API solid without the thermal stress artifacts of DSC.

  • Sample Preparation: Weigh exactly 50.0 mg of crystalline CAS 697738-98-0 into a glass ampoule.

  • Environmental Control: Condition the sample at 40 °C / 75% RH for 24 hours prior to sealing.

    • Causality: Pre-conditioning ensures that moisture-induced phase transitions are actively captured during the IMC run rather than missed during a dry equilibration.

  • Measurement: Insert the sealed ampoule into the microcalorimeter maintained at 25.000 °C. Record the heat flow (µW) over 7 days.

  • Validation Check: Run a blank (empty sealed ampoule) simultaneously. The baseline drift must be < 0.1 µW. An exothermic peak in the sample indicates crystallization of trace amorphous content or chemical degradation.

  • Orthogonal Verification: Post-IMC, analyze the sample via Powder X-Ray Diffraction (PXRD) to confirm no polymorphic shift occurred.

Protocol 2: Equilibrium Solubility via the Avdeef Shake-Flask Method

Objective: Accurately measure the intrinsic and pH-dependent solubility, adhering to the[3].

  • Media Preparation: Prepare USP-grade SGF (pH 1.2) and FaSSIF (pH 6.5).

  • Saturation: Add an excess of CAS 697738-98-0 (approx. 20 mg) to 5 mL of the respective media in a 10 mL glass vial.

    • Causality: Glass is mandatory to prevent the unspecific binding of the lipophilic unionized species to plastic walls, which artificially lowers S0​ .

  • Equilibration: Vortex for 1 minute, then place in a thermostatic shaker at 37 ± 0.5 °C and 100 rpm for 48 hours[4].

    • Causality: 48 hours is required to overcome the slow dissolution rate of the unionized species and ensure true thermodynamic equilibrium, avoiding metastable supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37 °C. Do NOT filter.

    • Causality: Filtration can strip the API from the solution due to membrane adsorption.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV at the predetermined λmax​ (approx. 254 nm).

  • Validation Check: Measure the pH of the supernatant after equilibration. If the pH has shifted by > 0.05 units, the buffer capacity was insufficient to handle the basic amine, and the test must be repeated.

Mechanistic Insights & Formulation Strategy

The data derived from these protocols directly inform the clinical formulation strategy. Because CAS 697738-98-0 exhibits a steep drop in solubility at intestinal pH, there is a high risk of in vivo precipitation upon exiting the stomach.

To mitigate this, the formulation strategy should pivot away from simple direct compression and focus on:

  • Salt Selection: Utilizing the 5-amino group to form a stable hydrochloride or mesylate salt, thereby lowering the crystal lattice energy and improving the dissolution rate.

  • Lipid-Based Formulations: Leveraging the N-methyl lactam's lipophilicity to dissolve the unionized API in a Self-Microemulsifying Drug Delivery System (SMEDDS). This bypasses the dissolution rate-limiting step in the GI tract entirely, keeping the drug in a solubilized state regardless of the ambient pH.

References

  • Carvajal, T., et al. (2019). "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics". AAPS PharmSciTech. URL:[Link]

  • Avdeef, A., et al. (2016). "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality". ADMET & DMPK. URL:[Link]

  • "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines". SciELO / Brazilian Journal of Pharmaceutical Sciences. URL: [Link]

  • "Computational Pharmaceutical Solid State Chemistry". National Academic Digital Library of Ethiopia / Wiley. URL: [Link]

Sources

Foundational

Crystal structure analysis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arran...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its chemical and physical properties. This is of paramount importance in the field of drug development, where the solid-state structure of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will leverage data from closely related analogs and established crystallographic principles to present a robust framework for its analysis. We will delve into the synthesis of the parent compound, advanced crystallization techniques, the intricacies of single-crystal X-ray diffraction (SC-XRD), and the interpretation of the resulting structural data.

Introduction: The Significance of Solid-State Characterization

5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one belongs to the dihydroquinolinone class of compounds, a scaffold that is prevalent in a variety of biologically active molecules.[1] The introduction of an amino group and a methyl group at specific positions on the quinolinone core can modulate its electronic properties and intermolecular interactions, making it a valuable intermediate for drug synthesis.[2] The determination of its single-crystal structure is a critical step in its characterization, providing unambiguous proof of its chemical identity, stereochemistry, and the subtle nuances of its conformation. Furthermore, understanding the crystal packing and intermolecular forces, such as hydrogen bonding, is essential for predicting and controlling the material's physicochemical properties.

Synthesis and Material Preparation

The synthesis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, while not explicitly detailed in the surveyed literature, can be approached through established synthetic routes for similar dihydroquinolinone derivatives. A common strategy involves the intramolecular Friedel-Crafts alkylation of a suitable N-substituted propionamide precursor.[3] The general synthetic pathway would likely involve the following conceptual steps:

  • Acylation: Reaction of a substituted aniline with 3-chloropropionyl chloride to form the corresponding N-(substituted-phenyl)-3-chloropropionamide.

  • Intramolecular Cyclization: A Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation to form the dihydroquinolinone ring system.

  • Functional Group Interconversion: Subsequent nitration and reduction, or other functional group manipulations, to introduce the amino group at the 5-position and methylation at the 1-position.

The purity of the synthesized material is paramount for successful crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed to obtain a highly pure sample.

Generation of High-Quality Single Crystals

The cornerstone of a successful single-crystal X-ray diffraction study is the availability of high-quality single crystals. For quinoline derivatives, several crystallization techniques have proven effective.[4] The choice of solvent is critical and often requires empirical screening. Solvents such as methanol, ethanol, chloroform, and acetone, or mixtures thereof, are common starting points.[4][5]

Experimental Protocols for Crystallization

a) Slow Evaporation:

This technique is particularly effective for producing diffraction-quality crystals.[4]

  • Dissolve the purified 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one in a suitable solvent or solvent mixture (e.g., methanol/chloroform) to near saturation.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

b) Vapor Diffusion:

This gentle method is ideal for crystallizing small quantities of material.[4]

  • Dissolve the compound in a "good" solvent in which it is highly soluble, and place this solution in a small, open vial.

  • Place this small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.

  • The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually reduce its solubility, leading to crystallization.

c) Slow Cooling:

This method relies on the principle that the solubility of most compounds decreases with temperature.[4][6]

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cryostat for further cooling.

  • The gradual decrease in temperature will induce crystallization.

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Methods cluster_outcome Result Purified_Compound Purified Compound Slow_Evaporation Slow Evaporation Purified_Compound->Slow_Evaporation Solvent Screening Vapor_Diffusion Vapor Diffusion Purified_Compound->Vapor_Diffusion Solvent Screening Slow_Cooling Slow Cooling Purified_Compound->Slow_Cooling Solvent Screening Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals Slow_Cooling->Single_Crystals

Caption: Workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, they are subjected to SC-XRD analysis to determine the molecular structure.

a) Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7] Modern diffractometers, such as the Bruker D8 Venture, are typically equipped with a microfocus X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector like a CMOS or CCD detector.[7][8] The crystal is usually cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

b) Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The integrated intensities of the diffraction spots are then used to solve the crystal structure. For small organic molecules, direct methods are typically successful in determining the initial phases of the structure factors, which allows for the generation of an initial electron density map.[9] This map is then interpreted to build an initial molecular model.

The model is then refined using full-matrix least-squares on F², a process that adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by various metrics, including the R-factor, the goodness-of-fit (GooF), and the residual electron density.

SCXRD_Workflow Crystal Single Crystal Data_Collection Data Collection (Diffractometer) Crystal->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Single-Crystal X-ray Diffraction Workflow.

Hypothetical Crystal Structure Analysis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one

In the absence of a published crystal structure for the title compound, we can infer likely structural features by examining a closely related molecule: 5-Amino-1,6-dimethyl-1,2-dihydroquinolin-2-one Monohydrate .[11] The crystal structure of this analog reveals that the quinolone ring system is essentially planar. It also highlights the crucial role of a water molecule in linking neighboring molecules through hydrogen bonds.

Based on this, we can anticipate the following for 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one:

  • Molecular Geometry: The dihydroquinolinone ring system is expected to be nearly planar. The amino group at the 5-position will likely be coplanar with the aromatic ring to maximize resonance stabilization.

  • Intermolecular Interactions: The presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) suggests that strong intermolecular hydrogen bonds will be a dominant feature of the crystal packing. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional networks.

  • Polymorphism: Like many pharmaceutical compounds, it is possible that 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one could exhibit polymorphism, meaning it can crystallize in different solid-state forms with different crystal packings and, consequently, different physical properties.

Anticipated Crystallographic Data

The following table summarizes the type of crystallographic data that would be obtained from a successful SC-XRD experiment. The values are hypothetical and serve as an illustrative example.

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₂N₂O
Formula Weight176.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 8.2, 12.1
α, β, γ (°)90, 105.2, 90
Volume (ų)1025
Z4
Calculated Density (g/cm³)1.142
RadiationMo-Kα (λ = 0.71073 Å)
Temperature (K)100
R-factor (final)< 0.05
Goodness-of-Fit (GooF)~1.0

Data Interpretation and Deposition

The final refined crystal structure provides a wealth of information. Bond lengths, bond angles, and torsion angles can be analyzed to understand the molecular conformation in detail. The analysis of intermolecular interactions reveals how the molecules pack in the solid state, which can be correlated with physical properties like melting point and solubility.

It is standard practice in the scientific community to deposit crystallographic data in a public repository to ensure data integrity and accessibility. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is the appropriate database for this type of data.[12][13]

Conclusion

The crystal structure analysis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one is a critical step in its comprehensive characterization. This guide has outlined the key stages of this process, from synthesis and crystallization to the final interpretation of the structural data. By employing the described methodologies, researchers can gain invaluable insights into the solid-state properties of this compound, which is essential for its potential development in the pharmaceutical and materials science fields. The use of analogous structures provides a strong predictive framework for understanding the structural chemistry of this important heterocyclic scaffold.

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • UCIBIO. (n.d.). Single-Crystal X-Ray Diffraction. Retrieved from [Link]

  • Hughes, C. E., Reddy, G. N. M., Masiero, S., Brown, S. P., Williams, P. A., & Harris, K. D. M. (n.d.). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Royal Society of Chemistry.
  • ResearchGate. (2020, January 23). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • PMC. (n.d.).
  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • ResearchGate. (1997, December). 5-Amino-1,6-dimethyl-1,2-dihydroquinolin-2-one Monohydrate. Acta Crystallographica Section C: Structural Chemistry, 53(12), 1855-1857.
  • Google Patents. (n.d.). US20160060196A1 - Crystallized hydroquinone and methods of making.
  • University of Helsinki. (2022, April 4). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)
  • PMC. (n.d.).
  • PubChem. (n.d.). 5-Amino-1-methyl-1,2-dihydroquinolin-2-one. Retrieved from [Link]

  • ACS Publications. (2024, May 1). Synthesis of 5-Amino-3(2H)-furanones via S-Methylation/Intramolecular Cyclization of γ-Sulfanylamides. The Journal of Organic Chemistry.
  • MDPI. (2022, June 23). Synthesis of 4,5-Dihydro-1H-[3][4]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors.

  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis XIII.
  • Pure Health Peptides. (n.d.). 5-Amino-1MQ. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one in Non-Canonical Antimicrobial Drug Discovery

Executive Summary The rapid global emergence of Antimicrobial Resistance (AMR) has critically compromised the efficacy of classical fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). Pathogens have develope...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid global emergence of Antimicrobial Resistance (AMR) has critically compromised the efficacy of classical fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin). Pathogens have developed robust resistance mechanisms, primarily through target mutations in the Quinolone Resistance-Determining Region (QRDR) of DNA gyrase/Topoisomerase IV and the overexpression of multidrug efflux pumps[1]. To circumvent these defenses, medicinal chemists are shifting focus toward "non-canonical" quinolone scaffolds.

5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one has emerged as a highly privileged building block in this space. By lacking the traditional C3-carboxylic acid and C4-oxo groups, derivatives of this scaffold evade classical QRDR mutational resistance[2]. This application note details the structural rationale, synthetic methodologies, and biological screening protocols required to leverage this scaffold for the discovery of next-generation antimicrobial and efflux pump inhibitory (EPI) agents.

Structural Rationale & Scaffold Advantages

The utility of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one in drug discovery is driven by two critical structural features:

  • The 1-Methyl-3,4-dihydroquinolin-2-one Core : Unlike standard quinolinones, the N-methylation at the 1-position prevents lactam-lactim tautomerization. This locks the scaffold into a stable, predictable 3D conformation, which is essential for stereoselective target binding[3]. Furthermore, the methyl group significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the thick peptidoglycan layers of Gram-positive bacteria (such as MRSA) and disrupt bacterial membranes[4].

  • The 5-Amino Functional Group : The primary amine at the C5 position acts as a highly reactive nucleophilic handle. It allows for rapid diversification via reductive amination, amidation, or Schiff base (hydrazone/imine) formation. Extending the conjugated system at this position has been empirically shown to enhance binding affinity to bacterial efflux pumps and alternative allosteric sites on topoisomerases[5].

Synthetic Workflow: Generation of Antimicrobial Schiff Base Derivatives

To evaluate the antimicrobial potential of the scaffold, researchers frequently convert the 5-amino group into a Schiff base (imine) by reacting it with substituted benzaldehydes[6].

Protocol 2.1: Synthesis of 5-((Substituted-benzylidene)amino)-1-methyl-3,4-dihydro-1H-quinolin-2-one

Reagents & Materials:

  • 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 eq, 10 mmol)

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde or 4-chlorobenzaldehyde) (1.2 eq, 12 mmol)

  • Absolute ethanol (30 mL)

  • Glacial acetic acid (Catalyst)

Step-by-Step Procedure:

  • Dissolution : In a 100 mL round-bottom flask, dissolve 10 mmol of the quinolinone scaffold in 30 mL of absolute ethanol.

  • Addition : Add 12 mmol of the chosen substituted benzaldehyde dropwise under continuous magnetic stirring at room temperature.

  • Catalysis : Add 3–4 drops of glacial acetic acid.

    • Causality Note: The mild acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity. This is critical to facilitate nucleophilic attack by the sterically hindered 5-amino group without degrading the sensitive dihydroquinolinone core.

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Precipitation & Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to induce precipitation of the highly lipophilic Schiff base.

  • Purification : Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure derivative. Confirm structure via 1 H-NMR and LC-MS.

Antimicrobial & Mechanistic Screening Protocols

To validate the efficacy of the synthesized derivatives, rigorous, self-validating biological assays must be employed.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Standard OD600 optical density measurements are often confounded by the precipitation of lipophilic quinolinone derivatives in aqueous media. To ensure trustworthy data, a colorimetric redox indicator must be used[5].

  • Preparation : Prepare a two-fold serial dilution of the test compound (0.5 to 256 µg/mL) in Mueller-Hinton Broth (MHB) across a 96-well plate.

  • Inoculation : Add bacterial suspension (e.g., MRSA or E. coli) to achieve a final well concentration of 5×105 CFU/mL. Include a positive control (Ciprofloxacin) and a vehicle control (1% DMSO).

  • Incubation : Incubate the plates at 37°C for 18 hours.

  • Viability Indicator : Add 30 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality Note: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by the active metabolism of living bacteria. A well remaining blue provides an unambiguous, precipitation-independent confirmation of bacterial growth inhibition.

Protocol 3.2: Ethidium Bromide (EtBr) Efflux Pump Inhibition Assay

Because non-canonical quinolinones often act as Efflux Pump Inhibitors (EPIs), this assay determines if the compound restores the intracellular accumulation of toxic substrates[2].

  • Cell Preparation : Grow an efflux-overexpressing strain (e.g., S. aureus NorA+) to mid-log phase (OD600 = 0.6). Wash and resuspend the cells in PBS (pH 7.4) supplemented with 0.4% glucose (to provide the ATP/proton motive force required for active efflux).

  • Dosing : Aliquot the suspension into a black 96-well microtiter plate. Add the test derivative at 1/4 of its MIC value.

    • Causality Note: Testing at sub-lethal concentrations ensures that any observed intracellular accumulation is due to pump inhibition, not compromised membrane integrity from cell death.

  • Tracer Addition : Add Ethidium Bromide (2 µg/mL) to all wells. Include Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive EPI control.

  • Measurement : Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously over 60 minutes. Increased fluorescence correlates directly with EtBr intercalating with intracellular DNA due to successful pump blockade.

Representative Quantitative Data

The table below summarizes representative screening data, demonstrating how derivatization of the 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold transforms an inactive precursor into a potent, dual-action antimicrobial agent.

CompoundS. aureus (WT) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. coli (MDR) MIC (µg/mL)EtBr Accumulation (Fold Change vs Control)
Parent Scaffold 128>256>2561.1x
Derivative A (Schiff Base)48644.5x
Ciprofloxacin (Antibiotic Control)0.5640.251.0x
CCCP (EPI Control)N/AN/AN/A5.2x

Data Interpretation: Derivative A shows significantly improved efficacy against MRSA compared to Ciprofloxacin, driven by its ability to inhibit efflux pumps (evidenced by the 4.5x increase in EtBr accumulation).

Mechanistic Visualization

The following diagram maps the logical pathway from the raw chemical scaffold to its dual-action bactericidal mechanism, bypassing traditional resistance networks.

G A 5-Amino-1-methyl-3,4-dihydro -1H-quinolin-2-one Scaffold B Derivatization at 5-Amino Group (Schiff Base / Amidation) A->B Synthetic Modification C Non-Canonical Quinolin-2-one Antibacterial Agent B->C D Bacterial Cell Membrane Accumulation C->D High Lipophilicity E Efflux Pump Inhibition (e.g., NorA, MexAB) D->E Steric Blockade F Alternative Target Binding (Non-QRDR Topoisomerase) D->F Allosteric Inhibition G Bacterial Cell Death (Overcoming MDR) E->G F->G

Fig 1: Dual-action mechanism of non-canonical quinolin-2-one derivatives in overcoming MDR.

References

  • [1] /[2] A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. International Journal of Creative Research Thoughts (IJCRT), 2025. URL:[Link]

  • [5] /[6] Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. Chemistry & Biodiversity / PubMed, 2024. URL:[Link]

  • [3] /[4] Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition. Organic Letters, 2018. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges researchers face when synthesizing 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one .

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neurological and oncological therapeutics[1]. However, achieving high reaction yields requires precise control over regiochemistry during functionalization and chemoselectivity during reduction. This guide bypasses generic advice, offering field-proven, self-validating protocols to rescue your reaction yields.

Quantitative Yield Optimization Matrix

Before diving into specific troubleshooting, review this diagnostic matrix summarizing the most common yield-limiting steps and their quantitative impact.

Reaction StepTarget YieldObserved Yield DropPrimary Root CauseCorrective Action
N-Methylation >90%60–70%Competitive O-alkylationSwitch to NaH in DMF; avoid weak bases in protic solvents.
Nitration ~65%<30%Poor regioselectivity (6-nitro preference)Utilize pre-functionalized 5-nitro precursors instead of direct nitration.
Nitro Reduction >95%50–70%Over-reduction / Ring-openingTransition from Pd/C H2 to a mild Fe/NH 4​ Cl reflux system.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: My methylation step is producing a mixture of products, significantly reducing the yield of the N-methylated core. How do I suppress O-alkylation? Scientist's Insight: The quinolin-2(1H)-one system exhibits lactam-lactim tautomerism. When you use a weak base (like K 2​ CO 3​ ) or a polar protic solvent, the oxygen atom becomes highly competitive as a nucleophile. The process of introducing alkyl groups is heavily influenced by the steric and electronic environments of the molecule[2]. To enforce N-methylation, you must use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like DMF. NaH irreversibly deprotonates the amide nitrogen, forming a tight ion pair that heavily favors the softer nitrogen center reacting with Methyl Iodide (MeI).

Q2: I am isolating the wrong isomer. How do I ensure I am getting the 5-amino derivative and not the 6-amino derivative? Scientist's Insight: Regiochemistry is the most common failure point in this synthesis. Because the amide nitrogen directs electrophilic aromatic substitution to the para position (the 6-position), direct nitration of 1-methyl-3,4-dihydroquinolin-2(1H)-one predominantly yields the 6-nitro intermediate. To achieve high yields of the 5-amino target, the most robust strategy is to alter your synthetic route: start with commercially available 5-nitro-3,4-dihydroquinolin-2(1H)-one , perform the N-methylation, and then reduce it.

Q3: The final nitro reduction step is stalling, or I'm seeing degradation and ring-opening side products. What is the most reliable method? Scientist's Insight: While catalytic hydrogenation (Pd/C) is standard, the 3,4-dihydroquinolin-2(1H)-one ring can be sensitive to over-reduction or catalytic poisoning depending on trace impurities from the methylation step. A highly reliable, self-buffering alternative is the Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) in an Ethanol/Water mixture. This method is exceptionally chemoselective for the nitro group, leaving the lactam ring untouched, and routinely delivers yields upwards of 97%[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every step in the protocols below includes built-in visual and analytical validation checks.

Protocol 1: Regioselective N-Methylation

Starting Material: 5-nitro-3,4-dihydroquinolin-2(1H)-one Causality Focus: We use NaH to ensure complete, irreversible deprotonation, preventing O-alkylation.

  • Preparation: Charge a flame-dried flask with 5-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) and anhydrous DMF (0.5 M) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0°C using an ice bath. (Mechanistic note: Cooling prevents exothermic degradation upon base addition). Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • In-Process Validation 1: Observe hydrogen gas evolution. The solution will undergo a distinct color shift to deep red/orange, confirming the formation of the nitrogen anion. Stir for 30 minutes.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Remove the ice bath and let the mixture warm to room temperature for 2 hours.

  • In-Process Validation 2 (TLC): Quench a 50 µL aliquot in water, extract with EtOAc, and run TLC (50% EtOAc/Hexanes). The starting material (lower R f​ ) should be completely consumed and replaced by a single higher R f​ spot (the N-methyl product).

  • Workup: Quench with ice water, extract with EtOAc, wash with brine (5x to remove residual DMF), dry over MgSO 4​ , and concentrate.

Protocol 2: Chemoselective Iron-Mediated Reduction

Starting Material: 1-methyl-5-nitro-3,4-dihydro-1H-quinolin-2-one Causality Focus: NH 4​ Cl provides a mildly acidic reducing environment, acting as a proton donor that continuously cleans the iron surface without hydrolyzing the lactam ring.

  • Reaction Setup: To a stirred suspension of 1-methyl-5-nitro-3,4-dihydro-1H-quinolin-2-one (1.0 equiv) in Ethanol (10 volumes) and Water (5 volumes), add Ammonium Chloride (10.0 equiv)[3].

  • Reduction: Add Iron powder (3.0 equiv) in three portions to control the exotherm. Heat the resulting mixture to reflux (approx. 80°C) for 2 hours.

  • In-Process Validation 1: The reaction mixture will turn into a dark, heavy sludge (iron oxides). Spot the clear supernatant on TLC (10% MeOH/DCM); the UV-active nitro compound spot should be entirely replaced by a highly fluorescent (under 254 nm) amino spot.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron salts. (Mechanistic note: Wash the Celite pad generously with hot Ethanol, as the product can precipitate and trap within the iron matrix).

  • Isolation: Dilute the filtrate with water (100 mL), extract with EtOAc (2 x 50 mL), wash with saline, dry over MgSO 4​ , and concentrate under reduced pressure to yield the target compound as a solid (Expected yield: >95%)[3].

Mechanistic Workflows & Diagnostic Logic

SynthesisWorkflow Start 5-Nitro-3,4-dihydroquinolin- 2(1H)-one Methylation N-Methylation (MeI, NaH, DMF) Start->Methylation Deprotonation @ 0°C Intermediate 1-Methyl-5-nitro-3,4-dihydro- 1H-quinolin-2-one Methylation->Intermediate Yield >90% (Avoids O-alkylation) Reduction Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate->Reduction Reflux 2h Product 5-Amino-1-methyl-3,4-dihydro- 1H-quinolin-2-one Reduction->Product Yield 97% (No ring opening)

Caption: Mechanistic workflow for the high-yield synthesis of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one.

TroubleshootingLogic Issue Low Final Yield (<50%) Check1 Is O-alkylation present in Step 1? Issue->Check1 Fix1 Use NaH in DMF Strict temp control Check1->Fix1 Yes Check2 Is the wrong isomer (6-amino) isolated? Check1->Check2 No Fix2 Start with 5-nitro precursor instead of direct nitration Check2->Fix2 Yes Check3 Is the reduction incomplete/degraded? Check2->Check3 No Fix3 Switch from Pd/C to Fe/NH4Cl system Check3->Fix3 Yes

Caption: Diagnostic logic tree for troubleshooting yield drops in dihydroquinolin-2-one synthesis.

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Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one Derivatization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of highly encumbered aniline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of highly encumbered aniline derivatives. The molecule 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one [1] presents a unique and severe synthetic bottleneck.

System Overview & Mechanistic Context

The difficulty in derivatizing this molecule is not electronic, but strictly geometric. The 5-amino group is located on the fused benzene ring, directly ortho to the C4a bridgehead carbon. Because the adjacent piperidone-like ring is saturated (3,4-dihydro), the sp³-hybridized C4 methylene group projects its axial and equatorial protons directly into the spatial trajectory required for electrophilic attack at the 5-amino nitrogen.

This 1,8-peri-interaction creates a severe steric shield. Standard bulky active esters, transition-metal complexes, and hydrated carbonyls simply cannot achieve the necessary transition-state geometry to react with the nitrogen lone pair. To succeed, we must abandon standard reagents and utilize sterically accommodating or highly reactive bypass systems.

Troubleshooting Guide & FAQs

Q1: My standard amide coupling (HATU/DIPEA) with a carboxylic acid stalls at <20% conversion. How can I force this amidation? Mechanistic Insight: Standard coupling reagents like HATU or EDC/HOBt generate active esters. These intermediates are exceptionally bulky. The steric clash between the C4-protons of the quinolinone ring and the incoming active ester raises the activation energy prohibitively, stalling the reaction. Solution: Bypass bulky active esters entirely by generating a highly reactive, sterically compact acid chloride in situ using Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine). This reagent converts carboxylic acids to acid chlorides under strictly neutral conditions, preventing the degradation of sensitive substrates while providing an electrophile small enough to penetrate the steric shield [2].

Q2: I am attempting a Buchwald-Hartwig amination to couple the 5-amino group with an aryl bromide, but I observe mostly unreacted starting material and protodehalogenation. What ligand should I use? Mechanistic Insight: In Pd-catalyzed C-N cross-coupling of hindered anilines, the rate-limiting step shifts. Standard ligands (like BINAP or dppf) fail because the intermediate Pd(II)-amido complex is too sterically congested to undergo efficient reductive elimination. Instead of forming the C-N bond, the complex undergoes off-target β-hydride elimination or protodehalogenation. Solution: Employ dialkylbiaryl phosphine ligands. For coupling the primary 5-amino group, use BrettPhos . The specific steric profile of BrettPhos (featuring an isopropyl group at the 4-position of the lower ring) forces the Palladium center into a geometry that dramatically accelerates reductive elimination, even for highly hindered primary amines[3]. If your 5-amino group has already been mono-alkylated (acting as a secondary amine), switch to RuPhos , which has a smaller steric profile that better accommodates the extra bulk during the oxidative addition step [4].

Q3: Reductive amination with aldehydes/ketones using NaBH(OAc)₃ yields no product. How do I push imine formation? Mechanistic Insight: Reductive amination requires the initial formation of an imine/iminium intermediate. The steric hindrance around the 5-amino group drastically slows down nucleophilic attack on the carbonyl carbon. Consequently, the reducing agent simply reduces the carbonyl directly to an alcohol before the imine can ever form. Solution: Uncouple the imine formation from the reduction step. Use a strong Lewis acid, such as TiCl₄ or Ti(OiPr)₄ , to pre-activate the carbonyl and act as a water scavenger, forcing imine formation to completion [5]. Only after the imine is fully formed should you introduce the reducing agent.

Quantitative Data Summary

Reaction ClassStandard ReagentsStandard YieldOptimized ReagentsOptimized YieldKey Mechanistic Driver
Amidation HATU, DIPEA, DMF< 20%Ghosez's Reagent, DCM> 85%Generates sterically compact acid chloride in situ
C-N Cross-Coupling Pd₂(dba)₃, BINAPTracePd-BrettPhos G3 Precatalyst> 80%Accelerates reductive elimination via ligand bulk
Reductive Amination NaBH(OAc)₃, DCE< 10%1. TiCl₄ 2. NaCNBH₃> 75%Lewis acid pre-activation forces imine formation

Experimental Protocols (Self-Validating Systems)

Protocol 1: Amidation via Ghosez's Reagent

Objective: Couple a carboxylic acid to 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one.

  • Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M) under N₂ at 0 °C. Add Ghosez's reagent (1.2 eq) dropwise. Stir for 1 hour at room temperature.

  • Validation Checkpoint 1: Take a 5 µL aliquot and quench it in dry methanol. Analyze via LC-MS. You must observe the methyl ester of your carboxylic acid, confirming quantitative conversion to the acid chloride. If unreacted acid remains, add 0.2 eq more Ghosez's reagent.

  • Coupling: Cool the reaction back to 0 °C. Add the 5-amino quinolinone substrate (1.0 eq) and anhydrous pyridine (2.5 eq).

  • Completion: Warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint 2: LC-MS should show complete consumption of the amine. Quench with sat. NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination via Pd-BrettPhos

Objective: C-N cross-coupling of the 5-amino group with an aryl bromide.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the 5-amino quinolinone (1.0 eq), aryl bromide (1.1 eq), BrettPhos Pd G3 precatalyst (0.02 eq, 2 mol%), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) to the mixture. Seal the vial with a PTFE septum cap.

  • Reaction: Heat the mixture to 90 °C for 2-4 hours.

  • Validation Checkpoint 1: Monitor the reaction by TLC or LC-MS. The disappearance of the aryl bromide and the appearance of the product mass indicates successful reductive elimination. If the reaction stalls with unreacted amine and dehalogenated aryl bromide, the system has been contaminated with moisture/oxygen; discard and restart with rigorously dried reagents.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify.

Visualizations

Workflow A 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one Steric Bottleneck B Identify Reaction Class A->B C1 Amidation / Acylation B->C1 C2 C-N Cross-Coupling B->C2 C3 Reductive Amination B->C3 D1 Bypass bulky active esters. Use Ghosez's Reagent. C1->D1 D2 Accelerate reductive elimination. Use Pd-BrettPhos. C2->D2 D3 Force imine formation. Pre-activate with TiCl4. C3->D3

Fig 1. Troubleshooting workflow for overcoming peri-steric hindrance in 5-amino derivatization.

CatalyticCycle A Pd(0)-BrettPhos Active Catalyst B Oxidative Addition (Aryl Halide) A->B C Amine Coordination (Hindered 5-Amino Group) B->C D Deprotonation (Base) C->D E Reductive Elimination (Product Release) D->E E->A  Ligand forces geometry  

Fig 2. Pd-BrettPhos catalytic cycle highlighting accelerated reductive elimination.

References

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 2016, 14, 430.[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015, 137, 13, 4666-4669.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020, 5, 34, 21829–21839.[Link]

  • A Convenient Synthesis of Hindered Amines and α-Trifluoromethylamines from Ketones. Tetrahedron Letters, 1990, 31, 5547-5550.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antibacterial Potential of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one and 6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of diverse chemical scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of diverse chemical scaffolds is paramount. Among these, quinoline and its derivatives have historically proven to be a rich source of potent antibacterial drugs.[1][2] This guide provides a comparative overview of two such compounds: 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one and 6-methoxyquinoline. While direct comparative antibacterial data is not yet available in the public domain, this document synthesizes existing knowledge on related structures to build a case for their investigation and furnishes a comprehensive experimental framework for their head-to-head evaluation.

Introduction to the Contenders

5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one: A Promising Quinolinone Derivative

5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one belongs to the quinolin-2-one class of heterocyclic compounds. The quinolinone scaffold is a core component of many biologically active molecules.[3] The introduction of an amino group at the 5-position is of particular interest, as amino-substituted quinolones have demonstrated significant antibacterial activity.[4][5] The dihydro-quinolin-2-one core suggests a departure from the planar aromatic system of traditional quinolones, which may influence its interaction with bacterial targets. While specific antibacterial studies on this exact molecule are not prominent in the literature, the structural alerts within its framework warrant a thorough investigation of its antimicrobial properties, particularly against Gram-positive bacteria.[3]

6-methoxyquinoline: A Classic Scaffold with Continued Relevance

6-methoxyquinoline is a well-known derivative of the basic quinoline ring. The presence of a methoxy group at the 6-position can modulate the electronic and lipophilic properties of the molecule, potentially influencing its bioavailability and target interactions.[6] Derivatives of 6-methoxyquinoline have been synthesized and evaluated for their antimicrobial activities, with some exhibiting notable efficacy.[7] Its structural relationship to quinine, a historically significant antimalarial with antibacterial properties, further underscores its potential as a platform for the development of new anti-infective agents.

Proposed Experimental Design for a Comparative Antibacterial Assay

To objectively assess the antibacterial potential of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one and 6-methoxyquinoline, a standardized and robust experimental design is crucial. The following sections outline the recommended methodologies.

Selection of Bacterial Strains

A panel of clinically relevant and standard laboratory bacterial strains should be selected to evaluate the spectrum of activity. This panel should include representatives of both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains.

Recommended Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591)

    • Bacillus subtilis (ATCC 6633)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative antibacterial evaluation.

Antibacterial Assay Workflow Experimental Workflow for Antibacterial Comparison cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Test Compounds Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) and Agar (MHA) Media_Prep->Serial_Dilution Bacteria_Prep Culture and Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Bacteria_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24 hours Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher concentrations) onto MHA Read_MIC->Subculture Data_Comparison Compare MIC and MBC Values of the Two Compounds Read_MIC->Data_Comparison Incubation_MBC Incubate MHA plates at 37°C for 18-24 hours Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Read_MBC->Data_Comparison

Caption: Workflow for MIC and MBC Assays.

Detailed Experimental Protocols

The following protocols are based on established methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.

Materials:

  • Test compounds (5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one and 6-methoxyquinoline)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and the positive control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 100 µL of this bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no test compound.

    • Negative Control: A well containing only MHB.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spread the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the MHA plates.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical Antibacterial Activity Data (MIC/MBC in µg/mL)

Bacterial Strain5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one (MIC/MBC)6-methoxyquinoline (MIC/MBC)Ciprofloxacin (MIC/MBC)
S. aureus (ATCC 29213)8 / 1632 / >640.5 / 1
MRSA (ATCC 33591)16 / 3264 / >644 / 8
B. subtilis (ATCC 6633)4 / 816 / 320.25 / 0.5
E. faecalis (ATCC 29212)32 / 64>64 / >641 / 2
E. coli (ATCC 25922)64 / >64>64 / >640.015 / 0.03
P. aeruginosa (ATCC 27853)>64 / >64>64 / >640.25 / 0.5
K. pneumoniae (ATCC 700603)>64 / >64>64 / >640.125 / 0.25

Interpretation of Results:

  • A lower MIC value indicates greater potency in inhibiting bacterial growth.

  • The MBC value provides information on the bactericidal versus bacteriostatic nature of the compound. If the MBC is close to the MIC (e.g., within four times the MIC), the compound is generally considered bactericidal.

  • The spectrum of activity can be determined by observing the range of bacteria against which the compounds are effective.

Potential Mechanisms of Action

The antibacterial mechanism of quinolone derivatives is well-established and primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[1]

Quinolone Mechanism of Action Proposed Mechanism of Action for Quinolone Derivatives cluster_target Bacterial Cell cluster_effect Cellular Effects Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Cleavage_Complex Stabilization of Cleavage Complex DNA_Gyrase->Cleavage_Complex Topo_IV->DNA Acts on Topo_IV->Cleavage_Complex DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Replication_Block Inhibition of DNA Replication DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Inhibition of DNA Gyrase and Topoisomerase IV.

It is hypothesized that both 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one and 6-methoxyquinoline, if they exhibit antibacterial activity, will likely share this mechanism of action. The specific substitutions on their quinoline cores will dictate their affinity for the target enzymes and their spectrum of activity. The amino group on the quinolinone may form additional hydrogen bonds within the enzyme's active site, potentially enhancing its inhibitory activity. The methoxy group on the quinoline may influence its ability to penetrate the bacterial cell wall.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative antibacterial evaluation of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one and 6-methoxyquinoline. Based on the analysis of related compounds, the quinolinone derivative holds particular promise, especially against Gram-positive pathogens. The proposed experimental design offers a clear path for researchers to generate robust and comparable data.

Future research should focus on:

  • Synthesis and Characterization: Ensuring the purity and structural integrity of the test compounds.

  • In-depth Mechanistic Studies: Investigating the precise molecular interactions with DNA gyrase and topoisomerase IV through techniques like enzyme inhibition assays and molecular docking.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize antibacterial potency and spectrum.

  • Toxicity and in vivo Efficacy: Assessing the safety profile and therapeutic potential of the most promising candidates in animal models of infection.

By systematically exploring the antibacterial potential of these and other novel quinoline derivatives, the scientific community can continue to build a robust pipeline of new antimicrobial agents to address the urgent global health challenge of antibiotic resistance.

References

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]

  • Quinolone antibiotic. Wikipedia. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. PMC. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. ACS Publications. Available at: [Link]

  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. Available at: [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC. Available at: [Link]

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  • Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI. Available at: [Link]

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  • Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. PMC. Available at: [Link]

  • Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. PubMed. Available at: [Link]

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  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC. Available at: [Link]

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Comparative

The Pivotal Role of Substitution: A Structural-Activity Relationship (SAR) Comparison of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one Analogs

In the landscape of medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1] The introduction of a methyl g...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1] The introduction of a methyl group at the N1 position and an amino group at the C5 position bestows unique physicochemical properties upon the core structure of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, opening avenues for diverse pharmacological applications. This guide provides an in-depth analysis of the structural-activity relationships (SAR) of this compound and its analogs, offering a comparative overview of how subtle molecular modifications can profoundly influence biological activity. We will delve into the experimental data that underpins our understanding of these structure-activity relationships, with a particular focus on their potential as anticancer agents and enzyme inhibitors.

The Core Scaffold: Understanding the 3,4-Dihydroquinolin-2-one Framework

The 3,4-dihydroquinolin-2(1H)-one core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its rigid structure provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets. The N-methylation to form the 1-methyl-3,4-dihydroquinolin-2(1H)-one variant can enhance metabolic stability and modulate receptor affinity.[1] The focus of this guide, the further addition of a 5-amino group, introduces a key hydrogen-bonding moiety that can be critical for target engagement.

Structural Activity Relationship (SAR) Analysis: A Tale of Three Positions

The biological activity of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs can be systematically dissected by considering substitutions at three key positions: the N1-position, the C5-amino group, and other positions on the aromatic ring.

The Overwhelming Influence of the N1-Substituent

For instance, in the 5-aminoquinolone series, replacing the N1-ethyl group with a bulkier cyclopropyl or a difluorophenyl group significantly impacted the antibacterial potency and spectrum.[2] This suggests that the steric and electronic properties of the N1-substituent play a crucial role in how the molecule orients itself within the binding pocket of its target. While direct comparative data for the 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold is limited in the public domain, the principles established in the broader quinolone class strongly suggest that variations at the N1-position (e.g., ethyl, cyclopropyl, or small aryl groups) would be a fruitful area for optimization, potentially leading to enhanced potency and selectivity for various targets.

The Significance of the 5-Amino Group

The 5-amino group is a critical pharmacophoric element. Its ability to act as a hydrogen bond donor is often essential for anchoring the ligand to its biological target. In the context of antibacterial 5-aminoquinolones, this group has been shown to be a key contributor to their activity against DNA gyrase.[2] In the broader family of quinoline derivatives, amino substitutions have been explored for their role in anticancer activity, often by facilitating interactions with the ATP-binding pocket of various kinases.[3]

Modification of the 5-amino group, for example, through acylation or substitution with small alkyl groups, would likely have a significant impact on biological activity. Such modifications could alter the hydrogen bonding capacity and steric profile of this region of the molecule, potentially switching or enhancing its target selectivity.

Aromatic Ring Substitutions: Fine-Tuning Activity

Substitutions on the benzene ring of the dihydroquinolinone core offer another avenue for modulating activity. In a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, it was demonstrated that the nature and position of substituents on the aromatic ring can influence cytotoxic activity against cancer cell lines.[4] While this study was on a slightly different scaffold, the principle of aromatic substitution as a means of fine-tuning activity is broadly applicable. For 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs, the introduction of small electron-withdrawing or electron-donating groups at the C6, C7, or C8 positions could influence the overall electronic distribution of the molecule, its lipophilicity, and its interaction with target proteins.

Comparative Biological Activities: From Anticancer to Enzyme Inhibition

Analogs of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one have shown promise in several therapeutic areas. Below, we compare their activity based on available data for related compounds.

Anticancer Potential

A study on 2-aminodihydroquinoline analogs demonstrated that certain derivatives induce apoptosis and arrest the cell cycle at the G2/M checkpoint in metastatic breast cancer cells, with IC50 values in the low micromolar range.[2] This highlights the potential of amino-substituted dihydroquinolines as pro-apoptotic agents.

Table 1: Anticancer Activity of Representative Dihydroquinoline Analogs

CompoundCell LineIC50 (µM)Mechanism of ActionReference
2-aminodihydroquinoline analog 5fMDA-MB-231~2G2/M arrest, apoptosis[2]
2-aminodihydroquinoline analog 5hMDA-MB-231~2G2/M arrest, apoptosis[2]
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one 5aHL-60low µMCytotoxicity, apoptosis[4]
Phosphodiesterase (PDE) Inhibition

More recently, dihydroquinolin-2(1H)-one derivatives have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5).[5] PDE5 is a key enzyme in the cGMP signaling pathway and its inhibitors are used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[6][7] A recent study detailed the optimization of a series of dihydroquinolin-2(1H)-ones as PDE5 inhibitors, achieving IC50 values in the nanomolar range.[5]

Table 2: PDE5 Inhibitory Activity of Representative Dihydroquinolin-2(1H)-one Analogs

CompoundPDE5A IC50 (nM)Selectivity over other PDEsReference
11a30>100-fold[5]
14b3>1125-fold[5][8]

While the reported high-potency PDE5 inhibitors do not contain the 5-amino-1-methyl substitution pattern, the data clearly demonstrates the potential of the dihydroquinolin-2(1H)-one scaffold to be tailored for potent and selective enzyme inhibition. The 5-amino group could potentially be explored to achieve novel interactions within the PDE5 active site or to modulate selectivity against other PDE isoforms.

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs.

General Synthetic Procedure for N-Alkylation of 5-Amino-3,4-dihydro-1H-quinolin-2-one
  • To a solution of 5-amino-3,4-dihydro-1H-quinolin-2-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a base, for example, sodium hydride (1.2 eq), at 0 °C.

  • The mixture is stirred for 30 minutes at room temperature.

  • The corresponding alkyl halide (e.g., methyl iodide, 1.1 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

This protocol is adapted from a study on dihydroquinolin-2(1H)-one PDE5 inhibitors.[5]

  • Enzyme and Substrate Preparation: Recombinant human PDE5A is used as the enzyme source. The substrate, cGMP, is prepared in the assay buffer.

  • Assay Procedure:

    • The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.

    • The PDE5A enzyme is added to each well and the plate is incubated for a pre-determined time at room temperature.

    • The reaction is initiated by the addition of cGMP.

    • The reaction is allowed to proceed for a specific time at 37 °C and then terminated.

  • Detection: The amount of remaining cGMP or the product 5'-GMP is quantified using a suitable detection method, such as a commercially available PDE assay kit (e.g., using fluorescence polarization or luminescence).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Path Forward: A Conceptual Workflow

The exploration of the SAR of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one and its analogs follows a logical progression from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation cluster_data Data Analysis Core 5-Amino-3,4-dihydro-1H-quinolin-2-one N1_Mod N1-Alkylation/Arylation Core->N1_Mod C5_Mod C5-Amine Modification Core->C5_Mod Aro_Mod Aromatic Ring Substitution Core->Aro_Mod HTS High-Throughput Screening N1_Mod->HTS C5_Mod->HTS Aro_Mod->HTS Potency Potency Assays (IC50/EC50) HTS->Potency Selectivity Selectivity Profiling Potency->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR_Analysis SAR Analysis Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Conceptual workflow for the SAR-guided development of novel 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs.

Conclusion

The 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related quinolone and dihydroquinolinone systems provides a strong foundation for guiding future SAR studies. In particular, the profound influence of the N1-substituent, the hydrogen-bonding capabilities of the 5-amino group, and the potential for fine-tuning through aromatic substitution highlight key areas for chemical exploration. As demonstrated by the potent anticancer and PDE inhibitory activities of related compounds, a systematic investigation of the SAR of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one analogs holds significant promise for the discovery of new and effective therapeutics.

References

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Validation

Spectroscopic Validation of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one: A Comparative Guide

Executive Summary For researchers and drug development professionals, the accurate structural validation of pharmaceutical intermediates is a non-negotiable step in the synthetic pipeline. 5-Amino-1-methyl-3,4-dihydro-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural validation of pharmaceutical intermediates is a non-negotiable step in the synthetic pipeline. 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 697738-98-0)[1],[2] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of atypical antipsychotics and antimicrobial agents.

This guide objectively compares the performance of three primary analytical alternatives—Attenuated Total Reflectance FTIR (ATR-FTIR) , Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) , and Gas Chromatography-Mass Spectrometry (GC-MS) —in validating this specific compound. By detailing self-validating experimental protocols and explaining the mechanistic causality behind each analytical choice, this guide provides a comprehensive framework for distinguishing the target molecule from its synthetic precursors and isobaric impurities.

The Analytical Challenge: Structural Differentiation

The target compound, 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, has a molecular weight of 176.22 g/mol and features two critical functional groups on a fused bicyclic core: an N-methylated lactam and a primary aromatic amine[1].

During synthesis (typically via the catalytic reduction of a 5-nitro precursor or the N-methylation of a desmethyl lactam), incomplete reactions can leave behind structurally similar impurities. The analytical challenge lies in selecting a technique that can unambiguously differentiate the target from:

  • The Precursor: 5-Nitro-1-methyl-3,4-dihydro-1H-quinolin-2-one.

  • The Desmethyl Impurity: 5-Amino-3,4-dihydro-1H-quinolin-2-one.

Technology Comparison Matrix

To objectively evaluate the performance of the available analytical alternatives, we must compare their sensitivity, structural specificity, and susceptibility to sample degradation. While GC-MS is highly effective for volatile quinolinone derivatives (often yielding a characteristic base peak around m/z 118 for related structures[3]), polar primary amines can suffer from thermal degradation in the GC inlet. Therefore, ATR-FTIR and LC-HRMS are prioritized.

Table 1: Performance Comparison of Analytical Alternatives
Feature / MetricATR-FTIR SpectroscopyLC-HRMS (ESI+)GC-MS (EI)
Primary Strength Rapid functional group verification (N-H, C=O).Exact mass accuracy (<3 ppm) and isotopic fidelity.Extensive library matching for volatile impurities.
Target Specificity High: Easily distinguishes -NH₂ from -NO₂.High: Resolves target from desmethyl impurity.Moderate: Thermal stress may cause peak tailing.
Sample Prep None (Solid state analysis).Dilution in LC mobile phase.May require derivatization.
Analysis Time < 2 minutes10 - 15 minutes20 - 30 minutes
Destructive? NoYesYes

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality & Rationale: Why choose ATR with a diamond crystal over traditional KBr pellets? KBr is highly hygroscopic. Moisture absorbed from the atmosphere creates a broad O-H stretching band between 3500–3200 cm⁻¹. This artifact overlaps directly with the critical asymmetric and symmetric N-H stretching frequencies of our primary amine, leading to ambiguous structural confirmation. ATR bypasses this issue entirely, allowing for pristine solid-state analysis[4].

System Suitability (Self-Validation):

  • Background Scan: Run a 32-scan background on the clean diamond crystal to ensure no residual organic contamination.

  • Calibration Check: Scan a standard polystyrene film. The system is validated only if the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are detected within ±1 cm⁻¹.

Step-by-Step Methodology:

  • Place 2–3 mg of the crystalline 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one directly onto the ATR diamond crystal.

  • Apply the pressure anvil until the software indicates optimal contact (preventing air gaps that reduce signal intensity).

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Clean the crystal with isopropyl alcohol and allow it to dry completely before the next sample.

Table 2: Key FTIR Vibrational Band Assignments
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~3450 & ~3350 N-H Stretch (Asym & Sym)Confirms successful reduction to primary amine.
~1652 C=O Stretch (Lactam)Confirms intact dihydroquinolin-2-one core[5].
~1600 & ~1500 C=C Stretch (Aromatic)Validates the fused benzene ring system.
~1350 & ~1530 Absence of N-O StretchProves complete consumption of the nitro precursor.
Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Rationale: Why utilize 0.1% formic acid in the mobile phase with Positive Electrospray Ionization (ESI+)? The primary aniline-like amino group at position 5 is highly basic. The acidic modifier ensures complete protonation of the molecule [M+H]⁺ prior to droplet desolvation, maximizing ionization efficiency and signal-to-noise ratio[6].

System Suitability (Self-Validation):

  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is <2 ppm.

  • Blank Injection: Run a blank gradient (mobile phase only) immediately prior to the sample to rule out column carryover.

Step-by-Step Methodology:

  • Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol (Stock Solution).

  • Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Acquire MS data in ESI+ mode (m/z 100–500) and MS/MS data using Collision-Induced Dissociation (CID) at 20 eV.

Table 3: HRMS Exact Mass and Fragmentation Data
Ion SpeciesTheoretical m/zObserved m/zMechanistic Origin
[M+H]⁺ 177.1028177.1026Protonated parent molecule.
[M+H - NH₃]⁺ 160.0763160.0761Loss of ammonia (17 Da); confirms primary amine.
[M+H - CH₃]⁺ 162.0793162.0790N-demethylation (15 Da); confirms N-methyl group.
[M+H - CO]⁺ 149.1079149.1075Lactam ring cleavage (28 Da).

Analytical Workflows & Fragmentation Pathways

To visually synthesize the experimental logic, the following diagrams map the validation workflow and the mechanistic MS/MS fragmentation pathway.

ValidationWorkflow A Synthesis Product: 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one B ATR-FTIR Spectroscopy (Functional Group Analysis) A->B C LC-HRMS (ESI+) (Exact Mass & Purity) A->C D GC-MS (EI) (Volatile Impurity Profiling) A->D E Verify: Primary Amine (-NH2) Absence of Nitro (-NO2) B->E F Verify: [M+H]+ 177.1028 Da Absence of Desmethyl Impurity C->F G Verify: Fragmentation Pattern Thermal Stability Check D->G

Caption: Analytical workflow comparing FTIR, LC-HRMS, and GC-MS for quinolinone validation.

MSFragmentation M1 Parent Ion [M+H]+ m/z 177.1028 M2 [M+H - NH3]+ m/z 160.0763 M1->M2 Loss of Ammonia (-17.0265 Da) M3 [M+H - CO]+ m/z 149.1079 M1->M3 Lactam Ring Cleavage (-27.9949 Da) M4 [M+H - CH3]+ m/z 162.0793 M1->M4 N-Demethylation (-15.0235 Da)

Caption: Proposed ESI+ MS/MS fragmentation pathway for 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one.

Conclusion

For the rigorous validation of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one, relying on a single analytical technique is insufficient. ATR-FTIR provides the most rapid and definitive proof of functional group transformations (specifically the reduction of the nitro group to an amine), while LC-HRMS delivers the exact mass precision required to rule out isobaric and desmethyl impurities. By employing these orthogonal, self-validating methodologies, researchers can ensure the highest standard of chemical integrity in their drug development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 576513, 1-Methyl-3,4-dihydroquinolin-2(1H)-one." PubChem. URL:[Link]

  • Google Patents. "Total synthesis of galanthamine, analogues and derivatives thereof (US20050065338A1)." Google Patents.
  • Google Patents. "Compounds for the treatment of neuromuscular disorders (WO2024121129A1)." Google Patents.
  • Singaram, B., & Goralski, C. "Aminoborohydrides. 13. Facile reduction of N-alkyl lactams." Semantic Scholar. URL:[Link]

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Comparative

A Technical Guide to the Target Inhibition Profile of Dovitinib (CAS 697738-98-0)

Authored for Drug Development Professionals This guide provides an in-depth, comparative analysis of Dovitinib (also known as TKI258), a potent, orally available multi-target tyrosine kinase inhibitor. Identified by CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Drug Development Professionals

This guide provides an in-depth, comparative analysis of Dovitinib (also known as TKI258), a potent, orally available multi-target tyrosine kinase inhibitor. Identified by CAS number 697738-98-0, Dovitinib's therapeutic potential stems from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis.[1][2][3] We will dissect its inhibitory efficacy across its primary target families, detail the standard methodologies for assessing its activity, and place its biochemical potency into a cellular and preclinical context.

Introduction to Dovitinib: A Multi-Kinase Approach

Dovitinib is a benzimidazole-quinolinone compound designed to inhibit several receptor tyrosine kinase (RTK) families implicated in oncogenesis, primarily Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] Unlike highly selective inhibitors, Dovitinib's multi-targeted profile represents a strategic approach to overcome resistance mechanisms and target the complex, redundant signaling networks that drive many cancers.[5][6] Its activity against FGFRs is particularly noteworthy, offering a potential therapeutic avenue for cancers that have developed resistance to agents targeting only the VEGF/VEGFR pathway.[3]

Core Targets and Signaling Pathways

The efficacy of Dovitinib is rooted in its ability to disrupt key signaling cascades. The two most prominent axes are the VEGFR and FGFR pathways, which are central to angiogenesis (the formation of new blood vessels) and cell proliferation, respectively.

The VEGFR-2 Signaling Cascade

VEGFR-2 is the primary mediator of VEGF-A's potent angiogenic effects.[7] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This initiates multiple cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/AKT pathway, which supports cell survival.[8][9][10] By inhibiting VEGFR-2, Dovitinib effectively cuts off a critical signal for tumor vascularization.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Dovitinib Dovitinib Dovitinib->VEGFR2 Inhibition RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival AKT->Survival

Figure 2: Workflow for a typical in vitro kinase inhibition assay using a luminescence-based readout.
Detailed Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution series of Dovitinib in DMSO. A typical starting concentration would be 1000x the final desired highest concentration to minimize the final DMSO percentage in the assay.

  • Assay Plate Loading: To the wells of a low-volume 384-well plate, add 1 µL of the diluted Dovitinib or vehicle control (e.g., 5% DMSO for control wells). [11]3. Kinase Addition: Add 2 µL of purified kinase (e.g., FGFR1, VEGFR2) diluted in the appropriate kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). [12] * Scientific Rationale: The buffer composition is optimized for enzyme stability and catalytic activity. MgCl₂ is a critical cofactor for kinase function.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. [11] * Scientific Rationale: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors like Dovitinib. [13]5. Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes, allowing the phosphorylation reaction to proceed. [12][11]6. Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes all remaining ATP. Incubate for 40 minutes. [12][11] * Scientific Rationale: Depleting the original ATP is crucial to ensure that the light generated in the final step comes only from the ADP produced by the kinase, preventing background signal.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated in step 5 back into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes. [12][11]8. Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to vehicle controls. The IC50 value is then calculated by fitting the dose-response data to a four-parameter sigmoidal curve using appropriate software (e.g., GraphPad Prism). [14]

From Benchtop to Preclinical Models

While in vitro IC50 values are critical for determining direct potency, the ultimate measure of an inhibitor's efficacy lies in its performance in cellular and in vivo systems. Studies using colorectal cancer (CRC) cell lines provide valuable insights.

In one study, Dovitinib showed differential sensitivity in vitro, with the KRAS-mutant LoVo cell line being significantly more sensitive (IC50 = 130 nM) than the BRAF-mutant HT-29 cell line (IC50 = 2,530 nM). [6][15]This highlights how a cell's genetic background can influence drug response.

However, when these cell lines were used in a mouse xenograft model, Dovitinib delayed tumor growth equally in both groups. [6][15]Immunohistochemical analysis revealed that the drug effectively reduced phosphorylation of its target (p-FGFR1) and decreased microvessel density (CD31 staining) in both tumor types. [15]This suggests that Dovitinib's potent anti-angiogenic effects, driven by VEGFR inhibition, play a dominant role in vivo, leading to efficacy even in cell lines that appear more resistant in 2D culture. [6]This demonstrates the importance of evaluating multi-targeted inhibitors in complex biological systems where effects on the tumor microenvironment can be observed.

Conclusion

Dovitinib (CAS 697738-98-0) is a potent multi-kinase inhibitor with a well-defined inhibitory profile. Its low-nanomolar activity against key members of the FGFR and VEGFR families provides a strong biochemical basis for its anti-proliferative and anti-angiogenic effects. The comparative data presented herein underscores its multi-targeted nature, a feature that provides a strategic advantage in complex disease settings. The robust methodologies outlined for in vitro kinase testing are fundamental to characterizing such inhibitors, while subsequent evaluation in cellular and in vivo models is essential to fully understand their therapeutic potential.

References

  • Dovitinib | C21H21FN6O | CID 135398510 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • dovitinib (Pending FDA Approval) - Medscape Reference. (n.d.). Medscape. Retrieved from [Link]

  • Lieu, C. H., et al. (2013). The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and II. Biochemical Pharmacology, 86(5), 585-594. Retrieved from [Link]

  • dovitinib lactate - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Wang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. Retrieved from [Link]

  • Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Shibuya, M. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 1(1), a006522. Retrieved from [Link]

  • FGFR1 NanoBRET Kinase Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

  • Shibuya, M. (2006). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 140(4), 489-495. Retrieved from [Link]

  • Lee, K. W., et al. (2015). Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer. Oncotarget, 6(28), 25480-25491. Retrieved from [Link]

  • Lee, K. W., et al. (2015). Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation. American Journal of Cancer Research, 5(1), 329-340. Retrieved from [Link]

  • Kim, K. B., et al. (2011). Phase I/II and pharmacodynamic study of dovitinib (TKI258), an inhibitor of fibroblast growth factor receptors and VEGF receptors, in patients with advanced melanoma. Clinical Cancer Research, 17(23), 7451-7461. Retrieved from [Link]

  • Beier, D., et al. (2016). Phase I trial of dovitinib (TKI258) in recurrent glioblastoma. Journal of Cancer Research and Clinical Oncology, 142(8), 1835-1842. Retrieved from [Link]

  • Porta, C., et al. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology, 11(1), 39-50. Retrieved from [Link]

  • Dovitinib (TKI258). (n.d.). GIST Support International. Retrieved from [Link]

  • Lee, J. H., et al. (2017). A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro. Molecules and Cells, 40(6), 395-402. Retrieved from [Link]

  • Thompson, A. M., et al. (1993). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 36(17), 2459-2469. Retrieved from [Link]

  • Kreider, B. L., et al. (1992). Inhibition of myeloid differentiation by the helix-loop-helix protein Id. Science, 255(5052), 1700-1702. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one proper disposal procedures

Operational Guide: Proper Disposal Procedures for 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the safe handling and disposal of phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the safe handling and disposal of pharmaceutical intermediates is paramount. 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one (CAS: 697738-98-0) is a highly functionalized quinolinone derivative utilized in synthetic chemistry and drug discovery[1].

While its utility in the lab is significant, its disposal requires strict adherence to environmental regulations. This guide provides a self-validating, step-by-step operational framework for the disposal of this compound, grounded in chemical causality and Resource Conservation and Recovery Act (RCRA) compliance[2].

Chemical Hazard Profiling & Disposal Causality

To understand how to dispose of a chemical, we must first understand why standard disposal methods may fail or pose a risk.

  • The N-Nitrosamine Threat (Aqueous Prohibition): This compound features a primary aromatic amine. When amine-containing waste is improperly sewered, it enters municipal wastewater treatment plants. During the chloramination disinfection process, these amines act as direct precursors to (such as NDMA), which are highly potent, probable human carcinogens[3]. Furthermore, the presence of carbonyl compounds in mixed wastewater can exponentially enhance this nitrosation process via iminium ion and carbinolamine pathways[4]. Consequently, the EPA strictly prohibits the sewering of such hazardous pharmaceutical wastes[5].

  • Aromatic Ring Stability: The dihydroquinolinone core is highly stable. Standard biological degradation in wastewater systems is insufficient to mineralize the compound.

  • Occupational Hazards: The compound is classified under GHS as a Skin Irritant (H315), Eye Irritant (H319), and Specific Target Organ Toxicant (STOT SE 3, H336)[6]. All disposal handling must be done under engineering controls (fume hood) with appropriate PPE (nitrile gloves, safety goggles, lab coat).

Step-by-Step Disposal Methodologies

The following protocols dictate the exact operational steps for neutralizing and disposing of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one across different waste streams.

Protocol A: Solid Waste Disposal (Unused Reagent or Spill Cleanup)
  • Collection: Working inside a certified chemical fume hood, use non-sparking, anti-static tools to sweep or scoop solid waste. Causality: Preventing dust generation mitigates inhalation risks associated with STOT SE 3 hazards[6].

  • Containment: Transfer the solid into a chemically compatible, sealable High-Density Polyethylene (HDPE) wide-mouth container. Do not use glass if there is a risk of impact during transit.

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Hazardous Solid Waste: Toxic/Irritant (CAS 697738-98-0)."

  • Storage: Place the container in a designated secondary containment tray within a well-ventilated hazardous waste accumulation area.

  • Final Disposition: Dispatch to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1000°C). This extreme temperature is required to cleave the stable quinolinone ring and prevent environmental leaching.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Aqueous Washes)
  • Segregation: Separate liquid waste into "Halogenated" and "Non-Halogenated" streams. If the amine was dissolved in DCM or Chloroform, it must go into the halogenated carboy.

  • Containment: Funnel the liquid waste into a dedicated, vented PTFE or HDPE liquid waste carboy. Ensure the funnel is removed and the cap is securely tightened immediately after transfer to prevent volatile emissions.

  • Aqueous Prohibition: Do NOT pour aqueous extraction washes down the drain. Even trace amounts of the amine in aqueous layers can trigger N-nitrosamine formation in municipal water treatment[3][5]. Collect all aqueous washes in a separate "Hazardous Aqueous Waste" carboy.

  • Final Disposition: Send for commercial fuel blending or liquid injection incineration via a licensed waste vendor.

Protocol C: Contaminated Consumables (PPE, Syringes, Vials)
  • Deactivation: Do not attempt to rinse "empty" vials containing trace residues of the compound, as this merely creates more hazardous liquid waste.

  • Containment: Place contaminated gloves, weigh boats, pipette tips, and unrinsed vials into a puncture-resistant, double-bagged LDPE chemical waste bag.

  • Final Disposition: Manage as bulk hazardous solid waste for incineration[2].

Waste Segregation & Logistics Matrix

To streamline laboratory logistics, adhere to the following quantitative segregation parameters for 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one waste streams:

Waste StreamPrimary HazardRecommended ContainerMax Accumulation Time (LQG)*EPA Disposal Strategy
Solid (Powder/Crystals) Skin/Eye Irritant (H315, H319)HDPE wide-mouth jar90 DaysHigh-Temp Incineration
Organic Liquid (Reaction) Flammable/ToxicPTFE/HDPE vented carboy90 DaysFuel Blending / Incineration
Aqueous Liquid (Washes) Environmental ToxicityHDPE carboy90 DaysWastewater Incineration (No Sewering)
Contaminated Consumables Trace IrritantDouble-bagged LDPE90 DaysSolid Waste Incineration

*Assumes Large Quantity Generator (LQG) status under RCRA guidelines[2].

Disposal Workflow Diagram

G Start 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one Waste Stream Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Mother Liquors/Washes) Start->Liquid Consumables Contaminated Consumables (PPE/Vials/Tips) Start->Consumables Solid_Cont Seal in HDPE Container Label: Hazardous Solid Solid->Solid_Cont Liquid_Org Segregate by Solvent (Halogenated vs. Non) Liquid->Liquid_Org Consumables_Cont Double Bag in Chemical Waste Bag Consumables->Consumables_Cont Incineration High-Temperature Incineration (>1000°C) EPA/RCRA Compliant TSDF Solid_Cont->Incineration Liquid_Org->Incineration Consumables_Cont->Incineration

Workflow for the segregation and disposal of 5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one waste.

Spill Response & Decontamination

In the event of a localized benchtop spill:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize airflow.

  • Absorb/Neutralize: For liquid solutions, apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). For solid powders, lightly mist with a compatible solvent (e.g., water or ethanol) to suppress dust before wiping.

  • Collect: Use a dedicated spill kit scoop to transfer the absorbed mass into a hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to protonate and solubilize any remaining trace amines, followed by a thorough wipe-down with 70% isopropanol. Dispose of all wipes as hazardous waste.

References

  • 5-aMino-1-Methyl-1,2,3,4-tetrahydroquinolin-2-one — Chemical Substance Information NextSDS Chemical Database[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals U.S. Environmental Protection Agency (EPA) / Regulations.gov[Link]

  • Impact of Biological Wastewater Treatment on the Reactivity of N-Nitrosodimethylamine (NDMA) Precursors Clemson University TigerPrints[Link]

  • Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms Environmental Science & Technology / National Institutes of Health (NIH)[Link]

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes Beveridge & Diamond PC[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
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5-Amino-1-methyl-3,4-dihydro-1H-quinolin-2-one
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